molecular formula C10H7BrN2O B1338090 6-(3-bromophenyl)pyridazin-3(2H)-one CAS No. 62902-65-2

6-(3-bromophenyl)pyridazin-3(2H)-one

Cat. No.: B1338090
CAS No.: 62902-65-2
M. Wt: 251.08 g/mol
InChI Key: BMMQDXFSGTYZPE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 6 and a keto group at position 3 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)pyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of β,γ-unsaturated hydrazones in the presence of a copper catalyst. This method provides high yields and good functional group tolerance under mild conditions . Another method involves the reaction of 3-monosubstituted s-tetrazine with silyl enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-(3-bromophenyl)pyridazin-3-ol.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylpyridazin-3(2H)-one
  • 6-(4-Bromophenyl)pyridazin-3(2H)-one
  • 6-(3-Chlorophenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-Bromophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazinones and enhances its potential for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQDXFSGTYZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512217
Record name 6-(3-Bromophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62902-65-2
Record name 6-(3-Bromophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.12 g (0.006 mole) of O,O-diethyldithiophosphoric acid were added, at room temperature, to a suspension of 1.28 g of 4-(3-bromophenyl)-4-oxo-2-butenoic acid in 10 ml of ethanol, and then the mixture was stirred for 10 minutes. Formation of 4-(3-bromophenyl)-2-diethoxyphosphinothioylthio-4-oxobutanoic acid was confirmed by thin layer chromatography but the compound was not separated from the reaction mixture. 0.3 g (0.006 mole) of hydrazine monohydrate was added to the reaction mixture, which was then stirred overnight at room temperature. At the end of this time, the crystals which had precipitated were collected by filtration and washed with ethanol to give 0.48 g of the desired 6-(3-bromophenyl)-3(2H)pyridazinone. The filtrate was concentrated and then subjected to column chromatography through silica gel eluted with a 4:1 by volume mixture of benzene and ethyl acetate, to give a further 0.48 g of the product, a total of 0.96 g (yield 76%) of the product, melting at 202°-204° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(3-bromophenyl)-2-diethoxyphosphinothioylthio-4-oxobutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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